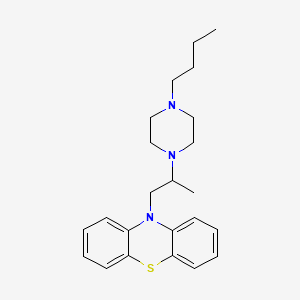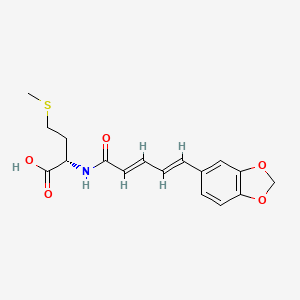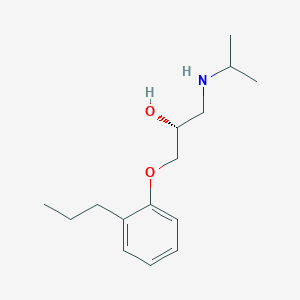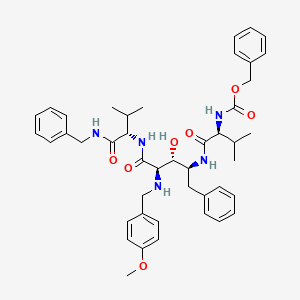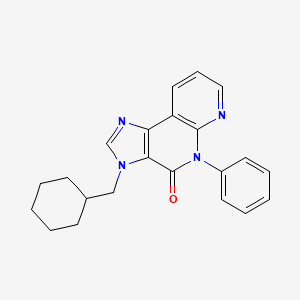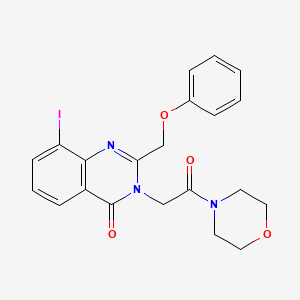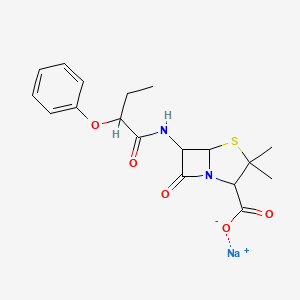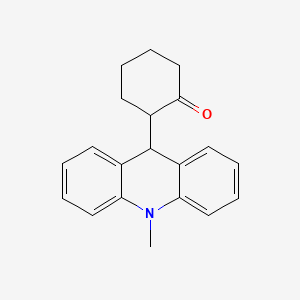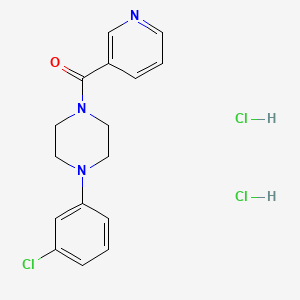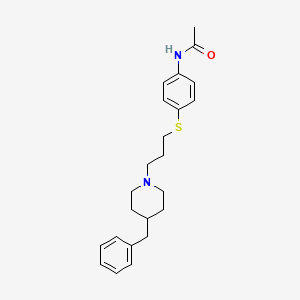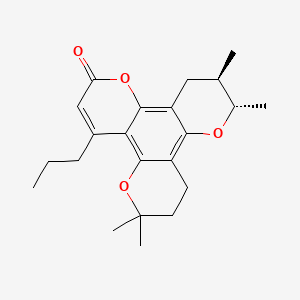
12-Deoxy-7,8-dihydrocalanolide A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12-Deoxy-7,8-dihydrocalanolide A is a naturally occurring compound that belongs to the calanolide family. Calanolides are tetracyclic 4-substituted dipyranocoumarins, known for their diverse biological activities, including anti-HIV properties . This compound is derived from the tropical tree Calophyllum lanigerum, which is found in the Malaysian rain forest .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 12-Deoxy-7,8-dihydrocalanolide A involves several steps, starting from the natural extraction of calanolides from Calophyllum lanigerum. The synthetic route typically includes the reduction of calanolide A to 7,8-dihydrocalanolide A, followed by the removal of the hydroxyl group at the 12th position to yield this compound .
Industrial Production Methods
These processes include solvent extraction, chromatography, and crystallization to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions
12-Deoxy-7,8-dihydrocalanolide A undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce fully saturated compounds .
Applications De Recherche Scientifique
12-Deoxy-7,8-dihydrocalanolide A has several scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of calanolides.
Medicine: It is explored as a potential therapeutic agent for treating various diseases, particularly HIV.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in quality control.
Mécanisme D'action
The mechanism of action of 12-Deoxy-7,8-dihydrocalanolide A involves its interaction with molecular targets such as enzymes and receptors. For instance, calanolides are known to inhibit the reverse transcriptase enzyme of HIV-1, thereby preventing viral replication . The exact molecular pathways and targets for this compound are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Calanolide A: Known for its anti-HIV activity.
Calanolide B: Also exhibits anti-HIV properties but with different potency and resistance profiles.
7,8-Dihydrocalanolide A: A precursor in the synthesis of 12-Deoxy-7,8-dihydrocalanolide A.
Uniqueness
This compound is unique due to its specific structural modifications, which may confer distinct biological activities and chemical reactivity compared to other calanolides .
Propriétés
Numéro CAS |
183904-52-1 |
|---|---|
Formule moléculaire |
C22H28O4 |
Poids moléculaire |
356.5 g/mol |
Nom IUPAC |
(16S,17R)-10,10,16,17-tetramethyl-6-propyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1,5,7,13-tetraen-4-one |
InChI |
InChI=1S/C22H28O4/c1-6-7-14-11-17(23)25-20-16-10-12(2)13(3)24-19(16)15-8-9-22(4,5)26-21(15)18(14)20/h11-13H,6-10H2,1-5H3/t12-,13+/m1/s1 |
Clé InChI |
WWBDRUXXEARXEK-OLZOCXBDSA-N |
SMILES isomérique |
CCCC1=CC(=O)OC2=C3C[C@H]([C@@H](OC3=C4CCC(OC4=C12)(C)C)C)C |
SMILES canonique |
CCCC1=CC(=O)OC2=C3CC(C(OC3=C4CCC(OC4=C12)(C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


